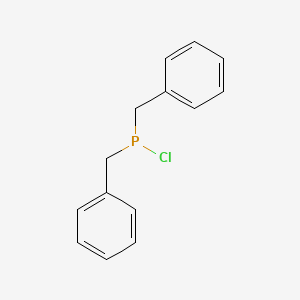

Dibenzylphosphinous chloride

Description

Contextualization within Organophosphorus(III) Halide Chemistry

Dibenzylphosphinous chloride belongs to the class of organophosphorus(III) halides, which are characterized by a trivalent phosphorus atom bonded to one or more halogen atoms and organic substituents. wikipedia.org These compounds are generally reactive intermediates, serving as versatile building blocks in organophosphorus chemistry. wikipedia.org The phosphorus-chlorine bond is susceptible to cleavage by nucleophiles, a characteristic that underpins much of their synthetic utility. libretexts.orgchemguide.co.uk The benzyl (B1604629) groups in dibenzylphosphinous chloride influence its steric and electronic properties, distinguishing it from other organophosphorus(III) halides and enabling specific applications.

Significance in Contemporary Synthetic and Catalytic Methodologies

The importance of dibenzylphosphinous chloride in modern chemistry is substantial. It serves as a crucial precursor for the synthesis of a wide array of other organophosphorus compounds, including phosphine (B1218219) ligands that are essential for homogeneous catalysis. wikipedia.orgbeilstein-journals.org These ligands play a critical role in various metal-catalyzed reactions, such as cross-coupling and hydrogenation, which are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, the reactivity of dibenzylphosphinous chloride allows for the formation of phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds, making it an indispensable reagent in organic synthesis. nih.govchemistrysteps.com

Chemical and Physical Properties

Key physical and chemical properties of dibenzylphosphinous chloride are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClP |

| Molecular Weight | 248.69 g/mol |

| CAS Number | 17850-02-1 |

| Boiling Point | 350.1°C at 760 mmHg |

| Flash Point | 165.6°C |

| Vapor Pressure | 9.07E-05 mmHg at 25°C |

Data sourced from chemnet.com

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl(chloro)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHSJWVCCJNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298143 | |

| Record name | dibenzylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17850-02-1 | |

| Record name | NSC121141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dibenzylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of dibenzylphosphinous chloride typically involves the reaction of a suitable phosphorus precursor with a benzylating agent. A common method is the reaction of phosphorus trichloride (B1173362) with a Grignard reagent derived from benzyl (B1604629) chloride. This approach allows for the controlled introduction of the two benzyl groups onto the phosphorus atom. The reaction is generally carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions with moisture and oxygen. Purification of the product is typically achieved through distillation under reduced pressure.

Reactivity and Mechanistic Investigations of Dibenzylphosphinous Chloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The primary mode of reactivity for dibenzylphosphinous chloride involves nucleophilic substitution at the phosphorus atom, where the chloride ion is displaced by an incoming nucleophile. The carbon-phosphorus bonds are generally stable under these conditions, while the phosphorus-chlorine bond is readily cleaved.

Mechanism of Nucleophilic Substitution Analogs

The mechanism of nucleophilic substitution at a phosphorus(III) center, such as in dibenzylphosphinous chloride, can be compared to well-studied analogs like acyl chlorides and other organohalides. Unlike the classic SN1 and SN2 reactions at a saturated carbon atom, reactions at a phosphorus center often proceed through different pathways.

For many analogous phosphorus halides, the reaction with a nucleophile is believed to occur via a nucleophilic addition-elimination mechanism . libretexts.orglibretexts.org This pathway involves two distinct stages:

Addition: The nucleophile attacks the electrophilic phosphorus atom, breaking the P-Cl pi-character (if any) and forming a transient, pentacoordinate intermediate. rsc.orgyoutube.com This intermediate often adopts a trigonal bipyramidal geometry.

Elimination: The intermediate collapses, reforming the bond system and expelling the most stable leaving group, which in this case is the chloride ion. youtube.comyoutube.com

This mechanism is analogous to nucleophilic acyl substitution in carboxylic acid derivatives. libretexts.orglibretexts.org The reactivity of the phosphinous chloride is influenced by the nature of the substituents on the phosphorus atom. The benzyl (B1604629) groups in dibenzylphosphinous chloride are electron-donating, which can modulate the electrophilicity of the phosphorus center.

In some cases, particularly with hindered substrates or specific nucleophiles, a direct displacement mechanism resembling an S_N2 reaction at phosphorus, often denoted as S_N2(P), may occur. rsc.org This involves a single transition state where the nucleophile enters and the leaving group departs simultaneously. nih.gov Studies on analogous phosphonamidic chlorides show a competition between the S_N2(P) mechanism and an elimination-addition pathway, highlighting the mechanistic diversity. rsc.org The stereochemical outcome of these reactions, such as the observed retention of configuration in the reaction of a 7-phosphanorbornene phosphinous chloride, can provide insight into the specific pathway, often suggesting the formation of a phosphoranide intermediate. rsc.org

Reactivity with Oxygen-Centric Nucleophiles

Dibenzylphosphinous chloride reacts readily with various oxygen-containing nucleophiles, such as water, alcohols, and carboxylic acids, to form the corresponding P-O bonded compounds. These reactions are typically fast and often exothermic. chemguide.co.uklibretexts.org

Hydrolysis: Reaction with water leads to the formation of dibenzylphosphinous acid. This reaction is analogous to the hydrolysis of acyl chlorides to form carboxylic acids. libretexts.org

Alcoholysis: Alcohols react with dibenzylphosphinous chloride to yield phosphinites (P-OR). rsc.orgchemguide.co.uk The reaction is similar to the esterification of acyl chlorides. libretexts.org A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct. youtube.commsu.edu

Reaction with Carboxylic Acids: In a reaction analogous to the formation of acid anhydrides from acyl chlorides, dibenzylphosphinous chloride can react with the carboxylate anion of a carboxylic acid. libretexts.org

These reactions generally follow the addition-elimination mechanism, where the oxygen nucleophile attacks the phosphorus center. chemguide.co.uklibretexts.org

| Nucleophile | Product Type | General Reaction | Conditions/Notes |

| Water (H₂O) | Dibenzylphosphinous acid | (Bn)₂PCl + H₂O → (Bn)₂P(O)H + HCl | Typically rapid, may occur with atmospheric moisture. |

| Alcohol (R'OH) | Dibenzylphosphinite | (Bn)₂PCl + R'OH → (Bn)₂POR' + HCl | Often performed in the presence of a base (e.g., pyridine) to scavenge HCl. youtube.commsu.edu |

| Sodium Methoxide (NaOCH₃) | Methyl dibenzylphosphinite | (Bn)₂PCl + NaOCH₃ → (Bn)₂POCH₃ + NaCl | Smooth displacement reaction. rsc.org |

Reactivity with Nitrogen-Centric Nucleophiles

Nitrogen-based nucleophiles, particularly primary and secondary amines, react vigorously with dibenzylphosphinous chloride to form aminophosphines. libretexts.orgchemguide.co.uk

The reaction with a primary (R'NH₂) or secondary (R'₂NH) amine yields an N-substituted phosphinous amide. A key feature of this reaction is the stoichiometry: two equivalents of the amine are required. youtube.com The first equivalent acts as the nucleophile to displace the chloride, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) that is formed, producing an ammonium (B1175870) salt. libretexts.orgchemguide.co.ukyoutube.com

The mechanism is a nucleophilic addition-elimination, initiated by the attack of the nitrogen's lone pair on the electrophilic phosphorus atom. libretexts.org

| Nucleophile | Product Type | General Reaction | Stoichiometry |

| Ammonia (B1221849) (NH₃) | Dibenzylphosphinous amide | (Bn)₂PCl + 2 NH₃ → (Bn)₂PNH₂ + NH₄Cl | 2 equivalents of ammonia required. chemguide.co.uk |

| Primary Amine (R'NH₂) | N-Alkyl/Aryl-dibenzylphosphinous amide | (Bn)₂PCl + 2 R'NH₂ → (Bn)₂PNHR' + R'NH₃Cl | 2 equivalents of amine required. youtube.comdoubtnut.com |

| Secondary Amine (R'₂NH) | N,N-Dialkyl/Aryl-dibenzylphosphinous amide | (Bn)₂PCl + 2 R'₂NH → (Bn)₂PNR'₂ + R'₂NH₂Cl | 2 equivalents of amine required. |

Reactivity with Carbon-Centric Nucleophiles

Carbon-based nucleophiles, primarily in the form of organometallic reagents, can be used to form new phosphorus-carbon bonds. libretexts.org

Grignard Reagents (R'MgX): Dibenzylphosphinous chloride reacts with Grignard reagents to produce tertiary phosphines. rsc.orglibretexts.org The reaction involves the nucleophilic attack of the carbanion-like R' group from the Grignard reagent at the phosphorus center, displacing the chloride. This method is a standard route for synthesizing unsymmetrical tertiary phosphines. Studies on analogous systems show this reaction can proceed with a high degree of stereochemical retention. rsc.org

Organolithium Reagents (R'Li): Organolithium reagents are generally more reactive than Grignard reagents and also react with dibenzylphosphinous chloride to form tertiary phosphines. libretexts.orgyoutube.com

Gilman Reagents (R'₂CuLi): Less reactive organocuprates can also be used. In the chemistry of acyl chlorides, these reagents are known to add only once, which can be an advantage for controlling reactivity. youtube.comyoutube.com Their application with phosphinous chlorides provides another route to tertiary phosphines.

| Nucleophile | Reagent Type | Product Type | Notes |

| Grignard Reagent (R'MgX) | Organomagnesium | Tertiary Phosphine (B1218219) ((Bn)₂PR') | A common method for P-C bond formation. rsc.orglibretexts.org |

| Organolithium (R'Li) | Organolithium | Tertiary Phosphine ((Bn)₂PR') | Highly reactive nucleophile. libretexts.orgyoutube.com |

| Gilman Reagent (R'₂CuLi) | Organocuprate | Tertiary Phosphine ((Bn)₂PR') | A softer nucleophile, useful for specific applications. youtube.comchadsprep.com |

Reactivity with Sulfur and Other Heteroatom Nucleophiles

Dibenzylphosphinous chloride also reacts with sulfur nucleophiles, leading to the formation of P-S bonds.

Thiols (R'SH): In the presence of a base to deprotonate the thiol to the more nucleophilic thiolate (R'S⁻), reaction with dibenzylphosphinous chloride yields a thiodibenzylphosphinite, (Bn)₂PSR'. libretexts.orglibretexts.org This is analogous to the reaction with alcohols.

Hydrosulfide (B80085) Anion (SH⁻): The hydrosulfide anion can react to form a secondary phosphine sulfide (B99878) after tautomerization.

Selenium Nucleophiles: Reactions with selenium-containing nucleophiles are also possible, extending the synthetic utility. For example, 2-(chloroseleno)benzoyl chloride, a related compound with two different electrophilic sites, has been shown to react with various S and N nucleophiles. researchgate.net

| Nucleophile | Product Type | General Reaction | Notes |

| Thiol (R'SH) | Thiodibenzylphosphinite | (Bn)₂PCl + R'SH + Base → (Bn)₂PSR' + Base·HCl | Requires a base to form the more potent thiolate nucleophile. libretexts.org |

| Sodium Hydrosulfide (NaSH) | Dibenzylthiophosphinous acid | (Bn)₂PCl + NaSH → [(Bn)₂PSH] + NaCl → (Bn)₂P(S)H | The initial product tautomerizes to the more stable phosphine sulfide form. |

Electrophilic Activation and Reactivity

The reactivity of dibenzylphosphinous chloride can be enhanced through electrophilic activation. The phosphorus atom is already electrophilic due to the attached chlorine atom, but this electrophilicity can be further increased. libretexts.org This strategy is analogous to the activation of alkyl halides or acyl chlorides in Friedel-Crafts reactions.

A common method for activation involves the use of a Lewis acid. The Lewis acid can coordinate to the chlorine atom, making the P-Cl bond more polarized and weakening it. This makes the chloride a better leaving group and renders the phosphorus atom significantly more susceptible to attack by even weak nucleophiles.

Activation Mechanism with a Lewis Acid (e.g., AlCl₃): (Bn)₂P-Cl + AlCl₃ ⇌ (Bn)₂P-Cl--AlCl₃ ⇌ [(Bn)₂P]⁺[AlCl₄]⁻

This activation generates a highly electrophilic phosphino-cation equivalent, which can then react with a nucleophile. This approach is particularly useful for reactions with less reactive nucleophiles or for promoting reactions under milder conditions. The principle is similar to the activation of thionyl chloride in the conversion of carboxylic acids to acid chlorides, where an intermediate with a better leaving group is formed. libretexts.org

Radical Generation and Reactions Involving Phosphinous Chlorides

The generation of phosphorus-centered radicals from phosphinous chlorides is a plausible transformation, given the nature of the P-Cl bond and the ability of phosphorus to exist in various oxidation states. However, specific studies detailing the homolytic cleavage of the P-Cl bond in dibenzylphosphinous chloride to generate a dibenzylphosphinyl radical, either thermally or photochemically, are not readily found in published research.

In broader contexts, phosphorus-centered radicals are known to participate in a variety of transformations, including additions to unsaturated systems and atom transfer reactions. The stability and subsequent reactivity of a putative dibenzylphosphinyl radical would be influenced by the adjacent benzyl groups. While general principles of radical chemistry can be applied, the absence of empirical data for dibenzylphosphinous chloride means that any discussion of its radical reactivity remains speculative.

Role in Addition-Elimination Processes

The phosphorus atom in dibenzylphosphinous chloride possesses a lone pair of electrons and is bonded to an electronegative chlorine atom, rendering it susceptible to attack by both nucleophiles and electrophiles. One could envision its participation in addition-elimination type mechanisms, analogous to those observed for other phosphorus halides.

For instance, in a reaction with a nucleophile (Nu⁻), a tetrahedral intermediate could be formed, which might subsequently eliminate a chloride ion to yield a substitution product.

(C₆H₅CH₂)₂PCl + Nu⁻ → [(C₆H₅CH₂)₂P(Cl)(Nu)]⁻ → (C₆H₅CH₂)₂PNu + Cl⁻

Conversely, the phosphorus atom's lone pair allows it to act as a nucleophile, potentially attacking an electrophilic center. However, detailed mechanistic investigations, including kinetic studies and the isolation or spectroscopic observation of intermediates for reactions involving dibenzylphosphinous chloride, are not documented in the available literature. While the general reactivity pattern of phosphinous chlorides suggests the feasibility of such pathways, specific research findings for the dibenzyl-substituted compound are lacking.

Stereochemical Outcomes and Control in Reactions

The study of stereochemical outcomes is particularly relevant when the phosphorus atom is a stereocenter. For a chiral, non-racemic phosphinous chloride, reactions at the phosphorus center can proceed with either retention or inversion of configuration, or through racemization. The stereochemical course is highly dependent on the reaction mechanism. For example, a direct Sₙ2-type displacement at phosphorus would be expected to proceed with inversion of configuration.

However, for dibenzylphosphinous chloride, where the phosphorus is not chiral (as the two benzyl groups are identical), the investigation of stereochemical outcomes in this context is not applicable unless one of the benzyl groups is isotopically labeled or substituted to create a chiral center. There is no readily available research that explores the stereochemical control of reactions at the phosphorus atom of chiral derivatives of dibenzylphosphinous chloride.

Applications of Dibenzylphosphinous Chloride in Advanced Organic Synthesis and Catalysis

Precursor in Ligand Design for Homogeneous Catalysis

The utility of dibenzylphosphinous chloride as a precursor is central to the development of a wide array of phosphine-based ligands. These ligands are instrumental in the field of homogeneous catalysis, where they play a crucial role in stabilizing and activating metal centers in catalytic cycles. The steric and electronic properties of the resulting phosphine (B1218219) ligands can be finely tuned by leveraging the reactivity of the P-Cl bond in dibenzylphosphinous chloride.

Phosphine ligands are a cornerstone of transition metal catalysis, largely due to the tunability of their electronic and steric properties. sigmaaldrich.com Dibenzylphosphinous chloride is an essential building block in the synthesis of these ligands. The reaction of dibenzylphosphinous chloride with nucleophiles, such as organometallic reagents or amines, allows for the introduction of a dibenzylphosphino group onto various molecular scaffolds. This straightforward synthetic route enables the creation of a diverse library of monodentate and bidentate phosphine ligands. sigmaaldrich.combeilstein-journals.org The benzyl (B1604629) groups on the phosphorus atom provide a moderate steric bulk and specific electronic characteristics to the resulting phosphine ligand, which can influence the activity and selectivity of the metal catalyst to which it is coordinated.

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often hinges on the nature of the phosphine ligand coordinated to the metal catalyst, typically palladium. Dibenzylphosphinous chloride is a precursor for the synthesis of ligands employed in various cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. asianpubs.orgresearchgate.net For instance, N-aryl-2-(dialkylphosphino)imidazoles, which have demonstrated high performance in Suzuki reactions of aryl chlorides, can be prepared by quenching selectively deprotonated N-arylimidazoles with chlorophosphines like dibenzylphosphinous chloride. researchgate.net The resulting phosphine ligands, featuring the dibenzylphosphino moiety, can enhance the catalytic activity for the coupling of challenging substrates such as aryl chlorides. asianpubs.orgnih.gov

| Cross-Coupling Reaction | Catalyst System | Role of Dibenzylphosphinous Chloride-Derived Ligand | Reference |

| Suzuki-Miyaura Coupling | Palladium / Phosphine Ligand | Precursor to electron-rich, sterically demanding phosphine ligands that facilitate the oxidative addition of aryl chlorides. | asianpubs.org |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Precursor to ligands that promote the C-N bond formation between aryl halides and amines. | researchgate.net |

| Negishi Coupling | Nickel or Palladium / Phosphine Ligand | Precursor to ligands that stabilize the organozinc reagent and the metal center, facilitating transmetalation. | rsc.org |

Olefin metathesis has emerged as a transformative tool in organic synthesis, with its development being recognized with a Nobel Prize. nobelprize.org The performance of ruthenium-based metathesis catalysts, such as the Grubbs catalysts, is highly dependent on the phosphine ligands. nobelprize.org Dibenzylphosphinous chloride can be utilized to synthesize phosphine ligands that are analogues to those commonly used in Grubbs-type catalysts, such as tricyclohexylphosphine. By reacting dibenzylphosphinous chloride with appropriate nucleophiles, novel phosphine ligands can be generated. These ligands can then be incorporated into ruthenium complexes to create new metathesis catalysts with potentially altered stability, activity, and substrate scope. The benzyl groups can influence the catalyst's solubility and interaction with the substrate.

| Metathesis Catalyst Generation |

| Catalyst Type |

| Grubbs-type Catalysts |

| Schrock-type Catalysts |

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, and asymmetric catalysis provides an elegant solution. Chiral phosphine ligands are paramount in this field, as they can induce enantioselectivity in metal-catalyzed reactions. beilstein-journals.org Dibenzylphosphinous chloride can serve as a key electrophilic building block for the synthesis of P-chirogenic phosphines. By reacting with a chiral nucleophile or by undergoing a resolution process after derivatization, chiral phosphine ligands can be prepared. These ligands, when complexed to a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

While transition metals dominate the landscape of catalysis, there is growing interest in the catalytic potential of p-block elements. Dibenzylphosphinous chloride can be used to synthesize ligands for these elements. For example, reactions with amines or alcohols can lead to phosphinito or phosphoramidite (B1245037) ligands that can coordinate to p-block elements like aluminum, boron, or silicon. These complexes can act as catalysts or stoichiometric reagents in various transformations. The reaction of phosphorus pentachloride with various substrates to form new phosphorus compounds provides a parallel for how dibenzylphosphinous chloride can be used to access a range of organophosphorus compounds with potential applications in p-block element chemistry. youtube.com

Reagent in Functional Group Transformations

Beyond its role as a ligand precursor, dibenzylphosphinous chloride can also be employed directly as a reagent for specific functional group transformations. The reactivity of the P-Cl bond allows it to participate in reactions where a phosphino (B1201336) group is introduced, or where the chlorine atom acts as a leaving group.

One notable application is the conversion of alcohols to the corresponding chlorides. This transformation is analogous to the use of other chlorinating agents like thionyl chloride or phosphorus pentachloride. vanderbilt.edu The reaction of an alcohol with dibenzylphosphinous chloride would likely proceed through an intermediate phosphinite ester, which can then undergo nucleophilic attack by the chloride ion to yield the alkyl chloride and dibenzylphosphinous acid as a byproduct. This method can be particularly useful when a milder or more selective chlorinating agent is required.

Utilization in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The development of novel catalysts and reagents that can facilitate these complex transformations is a key area of research. Dibenzylphosphinous chloride is instrumental in this field as a precursor to phosphine ligands and phosphine oxides that can catalyze or participate in MCRs.

The conversion of dibenzylphosphinous chloride to its more stable and versatile derivative, dibenzylphosphine (B13814447) oxide, is a common strategy. This transformation is typically achieved through controlled hydrolysis. Dibenzylphosphine oxide can then serve as a pre-ligand in transition metal-catalyzed MCRs. For instance, secondary phosphine oxides (SPOs) like dibenzylphosphine oxide can be utilized in palladium-catalyzed MCRs for the synthesis of highly functionalized heterocyclic compounds. In these reactions, the SPO is in-situ converted to the active phosphinous acid ligand, which plays a crucial role in the catalytic cycle.

Furthermore, dibenzylphosphinous chloride can be employed in the synthesis of tailored phosphine ligands designed to optimize the efficiency and selectivity of specific MCRs. By reacting dibenzylphosphinous chloride with appropriate nucleophiles, a variety of phosphine ligands with different steric and electronic properties can be accessed. These ligands can then be used to construct catalysts for powerful MCRs, such as the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates or the multicomponent synthesis of complex nitrogen-containing heterocycles.

| Precursor Compound | Derivative | Application in MCRs | Example Reaction Type |

| Dibenzylphosphinous chloride | Dibenzylphosphine oxide | Pre-ligand in Pd-catalyzed MCRs | Synthesis of functionalized heterocycles |

| Dibenzylphosphinous chloride | Custom Phosphine Ligands | Ligand for transition metal catalysts | Kabachnik-Fields Reaction |

| Dibenzylphosphinous chloride | Chiral Phosphine Ligands | Asymmetric catalysis in MCRs | Enantioselective synthesis of amino acids |

Contributions to Complex Molecular Architecture

The construction of complex molecular architectures, including natural products and pharmaceutically active compounds, often relies on the precise control of stereochemistry and the efficient formation of multiple chemical bonds. Dibenzylphosphinous chloride serves as a foundational reagent for the synthesis of specialized phosphine ligands that enable challenging synthetic transformations, thereby contributing significantly to the assembly of complex molecules.

A key application lies in the preparation of P-chiral phosphine ligands. These ligands, which possess a stereogenic phosphorus center, are highly valuable in asymmetric catalysis. The synthesis of such ligands can be initiated from dibenzylphosphinous chloride. The general approach involves the reaction of the chlorophosphine with a chiral auxiliary, followed by separation of diastereomers and subsequent chemical modifications. The resulting enantiopure phosphine ligands can then be used in a wide range of transition-metal-catalyzed reactions, such as asymmetric hydrogenations, cross-coupling reactions, and cycloadditions, to produce complex chiral molecules with high enantiomeric excess.

Moreover, dibenzylphosphinous chloride is a precursor for the synthesis of bulky and electron-rich phosphine ligands. These ligands are particularly effective in promoting challenging cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds. For example, ligands derived from dibenzylphosphinous chloride can be utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency, even with sterically hindered or unreactive substrates. The benzyl groups on the phosphorus atom can be strategically modified to fine-tune the ligand's properties for specific applications in total synthesis.

| Precursor Compound | Derivative Ligand Type | Application in Complex Synthesis | Key Transformations Enabled |

| Dibenzylphosphinous chloride | P-Chiral Phosphine Ligands | Asymmetric Catalysis | Asymmetric Hydrogenation, Asymmetric Cross-Coupling |

| Dibenzylphosphinous chloride | Bulky, Electron-Rich Phosphine Ligands | Advanced Cross-Coupling Reactions | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |

| Dibenzylphosphinous chloride | Functionalized Phosphine Ligands | Natural Product Synthesis | Macrocyclization, Stereoselective Bond Formation |

Coordination Chemistry of Dibenzylphosphinous Chloride Derived Ligands and Complexes

Principles of Ligand Design from Phosphinous Chlorides

The design of ligands from phosphinous chlorides like dibenzylphosphinous chloride is guided by the fundamental principles of coordination chemistry, which seek to control the electronic and steric environment of a metal center. nih.gov By systematically modifying the ligand framework, it is possible to fine-tune the properties of the resulting metal complexes and influence their reactivity. mdpi.com

Electronic and Steric Properties of the Dibenzylphosphino Moiety

The dibenzylphosphino group, with its two benzyl (B1604629) substituents, possesses a unique combination of electronic and steric characteristics that make it a valuable component in ligand design.

Electronic Properties: The benzyl groups are primarily considered to be electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, enhancing its σ-donor capabilities. researchgate.net Strong σ-donation from the phosphine (B1218219) ligand to the metal center can stabilize higher oxidation states of the metal and influence the reactivity of the resulting complex. nih.gov

Stabilizing metal complexes: The bulkiness of the ligands can prevent decomposition pathways and the formation of undesired dimeric or polymeric species. nih.gov

Influencing coordination number and geometry: The size of the ligands can dictate the number of other ligands that can bind to the metal center and the preferred geometric arrangement. youtube.com

Controlling catalytic activity and selectivity: In catalysis, the steric environment around the metal center can direct the approach of substrates, thereby influencing the selectivity of the reaction. mdpi.com

Chelation and Denticity in Derived Ligand Architectures

Dibenzylphosphinous chloride serves as a versatile precursor for the synthesis of polydentate ligands, which can bind to a metal center through multiple donor atoms. This phenomenon is known as chelation and is a key principle in designing stable coordination complexes. unacademy.comwikipedia.orglibretexts.org

Denticity refers to the number of donor atoms in a single ligand that are bound to the central metal atom. unacademy.comwikipedia.org Ligands derived from dibenzylphosphinous chloride can be designed to be:

Bidentate: Binding through two phosphorus atoms.

Tridentate: Incorporating an additional donor atom, such as nitrogen or sulfur, to bind at three points. researchgate.net

Tetradentate and higher: More complex ligand architectures can be synthesized for specific applications. libretexts.org

Chelation leads to the formation of a chelate ring, a cyclic structure containing the metal atom and the ligand. The stability of metal complexes generally increases with the denticity of the ligands, a phenomenon known as the chelate effect . wikipedia.org This enhanced stability is primarily attributed to favorable entropic factors. wikipedia.org

The synthesis of these polydentate ligands often involves reacting dibenzylphosphinous chloride with molecules containing multiple reactive sites, such as diamines or diols, to create bridging backbones that link two or more dibenzylphosphino groups. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with dibenzylphosphinous chloride-derived ligands typically involves the reaction of the pre-formed ligand with a suitable metal precursor. mdpi.com Characterization of these complexes is crucial to understanding their structure and bonding and is achieved through a combination of spectroscopic and crystallographic techniques.

Complexes with Transition Metals (e.g., Pd, Rh, Ir, Re)

Ligands derived from dibenzylphosphinous chloride form a wide range of complexes with transition metals, particularly those from the later transition series which have a high affinity for soft donor atoms like phosphorus.

Palladium (Pd): Palladium complexes are of significant interest due to their extensive applications in cross-coupling reactions. nih.govrsc.org The synthesis of palladium(II) complexes with dibenzylphosphino-containing ligands can be achieved by reacting the ligand with a palladium(II) salt, such as palladium chloride. nih.govresearchgate.net These complexes often adopt a square planar geometry. researchgate.net

Rhodium (Rh) and Iridium (Ir): Rhodium and iridium complexes are known for their catalytic activity in a variety of transformations, including hydrogenation and hydroformylation. nih.gov The synthesis of Rh(I) and Ir(I) complexes can be accomplished by reacting the dibenzylphosphino-derived ligand with precursors like [RhCl(COE)₂]₂ or [IrCl(COE)₂]₂ (where COE is cyclooctene). nih.gov These d⁸ metal centers typically form square planar or five-coordinate trigonal bipyramidal complexes. nih.gov

Rhenium (Re): Rhenium complexes are being explored for their potential applications in radiopharmaceuticals and catalysis. cnr.itnih.govnih.govmdpi.com The synthesis of rhenium complexes can involve the reaction of a dibenzylphosphino-derived ligand with a rhenium precursor, such as [ReOCl₃(PPh₃)₂] or [NEt₄]₂[Re(CO)₃Br₃]. cnr.itnih.gov Depending on the oxidation state of the rhenium and the nature of the other ligands, the resulting complexes can adopt various geometries, including octahedral. cnr.it

Table of Representative Transition Metal Complexes

| Metal | Typical Precursor | Common Geometry | Reference |

|---|---|---|---|

| Palladium (Pd) | PdCl₂ | Square Planar | nih.govresearchgate.net |

| Rhodium (Rh) | [RhCl(COE)₂]₂ | Square Planar / Trigonal Bipyramidal | nih.gov |

| Iridium (Ir) | [IrCl(COE)₂]₂ | Square Planar / Trigonal Bipyramidal | nih.gov |

| Rhenium (Re) | [ReOCl₃(PPh₃)₂] | Octahedral | cnr.it |

Complexes with Main Group Metals

While less common than their transition metal counterparts, complexes of dibenzylphosphino-derived ligands with main group metals are also known. nih.govuni-saarland.de The synthesis of these complexes can be achieved through transmetalation reactions or by direct reaction of the ligand with a main group metal halide or organometallic compound. nih.govuni-saarland.de For example, diphosphanyl-substituted magnesocenes have been synthesized and their coordination chemistry investigated. nih.govuni-saarland.de These s- and p-block metallocenes can act as novel bis(phosphanyl) ligands. nih.govuni-saarland.de

Structure-Reactivity Relationships in Coordination Complexes

The relationship between the structure of a coordination complex and its reactivity is a central theme in inorganic chemistry. For complexes containing dibenzylphosphinous chloride-derived ligands, several key factors influence their reactivity:

Steric and Electronic Effects: As discussed previously, the steric bulk and electron-donating nature of the dibenzylphosphino moiety can significantly impact the reactivity of the metal center. For instance, bulky ligands can promote the formation of highly reactive, low-coordinate metal species by preventing the coordination of additional ligands. mdpi.com

Bite Angle in Chelating Ligands: For bidentate ligands, the "bite angle" – the P-M-P angle – is a critical parameter. This angle is determined by the nature of the backbone connecting the two phosphorus atoms. Different bite angles can lead to significant changes in the catalytic activity and selectivity of a complex.

Ligand-Centered Reactivity: In some cases, the reactivity may not be centered on the metal but on the ligand itself. youtube.com For example, a ligand could undergo transformations such as migratory insertion or β-elimination, which are fundamental steps in many catalytic cycles. youtube.com

The study of these structure-reactivity relationships is crucial for the rational design of new and improved catalysts for a wide range of chemical transformations.

Ligand Dynamics and their Influence on Catalytic Activity

The inherent flexibility of the benzyl groups in dibenzylphosphino-derived ligands can lead to various dynamic processes within a metal's coordination sphere. These dynamics are often studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide insights into the energy barriers and rates of these processes.

Fluxionality is another important dynamic feature, where intramolecular rearrangements of atoms within a molecule occur at a rate that can be observed by spectroscopic methods, most notably NMR. For complexes with dibenzylphosphino-derived ligands, fluxional processes could involve the rotation of the benzyl groups or even the entire phosphine ligand around the phosphorus-metal bond. Such movements can influence the steric environment around the metal center, which in turn can affect the selectivity of the catalytic transformation.

The influence of these dynamic behaviors on catalytic activity is multifaceted. For example, in cross-coupling reactions, the lability of a ligand can facilitate the crucial reductive elimination step, leading to product formation and regeneration of the active catalyst. The steric and electronic properties of the phosphine ligand, which can be modulated by its dynamic behavior, play a significant role in stabilizing the catalytically active species and influencing the reaction outcome.

To illustrate the type of data used to study these phenomena, consider the following hypothetical data tables which are representative of the information gathered in such research.

| Table 1: Hypothetical Variable-Temperature 31P NMR Data for a Palladium Complex with a Dibenzylphosphino-Containing Ligand | |

| Temperature (°C) | 31P Chemical Shift (ppm) |

| -80 | 35.2 (d), 34.8 (d) |

| -40 | 35.0 (br s) |

| 0 | 34.9 (s) |

| 40 | 34.9 (s) |

This hypothetical data illustrates how, at low temperatures, two distinct phosphorus environments might be observed, suggesting a rigid structure. As the temperature increases, the signals broaden and coalesce into a single sharp peak, indicating a dynamic process that makes the phosphorus environments equivalent on the NMR timescale.

| Table 2: Hypothetical Catalytic Activity in a Suzuki-Miyaura Coupling Reaction | | | :--- | :--- | :--- | | Ligand | Temperature (°C) | Turnover Frequency (h-1) | Yield (%) | | Ligand A (Dibenzylphosphino-based) | 80 | 500 | 95 | | Ligand B (Triphenylphosphine) | 80 | 250 | 78 | | Ligand C (Tricyclohexylphosphine) | 80 | 450 | 92 |

This hypothetical table compares the catalytic performance of a complex with a dibenzylphosphino-derived ligand to complexes with other common phosphine ligands, highlighting potential differences in activity that could be related to their respective dynamic properties.

Advanced Spectroscopic and Diffraction Techniques for Characterization of Dibenzylphosphinous Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dibenzylphosphinous chloride and its derivatives in solution. organicchemistrydata.org Multinuclear NMR experiments, including ³¹P, ¹H, and ¹³C NMR, provide a wealth of information regarding the chemical environment of the phosphorus, hydrogen, and carbon atoms within the molecule.

³¹P NMR Spectroscopy: As the most direct probe of the phosphorus center, ³¹P NMR spectroscopy is invaluable for characterizing phosphinous chlorides and their reaction products. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination number and the nature of its substituents. researchgate.net For trivalent phosphorus compounds like dibenzylphosphinous chloride, the ³¹P NMR signal typically appears in a characteristic downfield region. For instance, the related compound diphenylphosphinic chloride shows a ³¹P NMR chemical shift. spectrabase.com A change in the coordination of the phosphorus atom from three to four, five, or six results in a significant upfield shift of the ³¹P resonance, with values ranging from approximately +200 to -300 ppm. researchgate.net This wide chemical shift dispersion makes ³¹P NMR an excellent tool for monitoring reactions and identifying different phosphorus species. researchgate.net

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the organic framework of dibenzylphosphinous chloride. The benzyl (B1604629) groups give rise to characteristic signals in both the aromatic and aliphatic regions of the ¹H NMR spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the phosphorus atom are of particular interest, as their chemical shift and coupling to the ³¹P nucleus (²JP-H) provide key structural information. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the benzyl carbons, with the carbon atoms directly bonded to phosphorus showing coupling (¹JP-C). The chemical shifts of the C(α)-H protons in arylmethyl triphenylphosphonium ions, which are derivatives, are notably influenced by the counteranion. researchgate.net

Interactive Data Table: Representative NMR Data for Dibenzylphosphinous Chloride Analogs

| Compound/Analog | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Diphenylphosphinic chloride | ³¹P | Not specified | Not applicable |

| Arylmethyl triphenylphosphonium ions | ¹H (C(α)-H) | 5.72 - 8.25 | Not specified |

| Azolylphosphonates (Z-isomers) | ³¹P | Slight upfield shift | Not applicable |

| Alkenylphosphonates (Z-isomers) | ³¹P | Slight upfield shift | Not applicable |

| N-ethenyl fragment compounds | ³JP-H | ~68 | Not applicable |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of dibenzylphosphinous chloride and its derivatives by analyzing the mass-to-charge ratio (m/z) of their ions.

Upon ionization, typically through electron ionization (EI) or chemical ionization (CI), the molecule forms a molecular ion (M⁺), which provides the molecular weight. The high-resolution mass spectrometry (HRMS) screening technique enhances the accuracy of fragment ion identification. nih.gov The fragmentation pattern of the molecular ion is characteristic of the compound's structure. For organophosphorus compounds, fragmentation often involves the cleavage of bonds around the central phosphorus atom.

For dibenzylphosphinous chloride, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₄H₁₄ClP). Common fragmentation pathways for similar organophosphorus compounds involve the loss of the benzyl group (C₇H₇) or the chlorine atom. nist.gov The fragmentation of organophosphorus flame retardants, for example, often proceeds through McLafferty hydrogen rearrangements, leading to the sequential loss of substituent groups and the formation of a stable [H₄PO₄]⁺ ion. nih.gov In the case of aromatic organophosphorus compounds with alkane chains, the alkane chain is often cleaved easily. nih.gov The analysis of peptides labeled with organophosphorus agents has identified characteristic fragment ions that can be used to identify the presence of the OP-tyrosine modification, regardless of the peptide sequence. nih.gov Derivatization techniques, such as with 1-propanol (B7761284) in pyridine (B92270) solution, can be employed for the GC-MS analysis of certain phosphorus chlorides. rsc.org

Interactive Data Table: Expected Mass Spectrometric Fragments for Dibenzylphosphinous Chloride

| Fragment Ion | m/z (calculated) | Description |

| [C₁₄H₁₄ClP]⁺ | 248.05 | Molecular Ion |

| [C₇H₇PCl]⁺ | 157.00 | Loss of a benzyl radical |

| [C₁₄H₁₄P]⁺ | 213.08 | Loss of a chlorine radical |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (Tropylium ion) |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and intermolecular interactions of dibenzylphosphinous chloride and its derivatives.

Similarly, the crystal structures of di-1-adamantylthiophosphinic chloride and P,P-diphenyl-N-benzyl-phosphinothioic and -selenoic amides show a distorted tetrahedral geometry around the phosphorus atom. researchgate.net The P-S bond in di-1-adamantylthiophosphinic chloride is comparable to a P-S single bond, likely due to the steric bulk of the 1-adamantyl groups. researchgate.net

XRD is also a powerful tool for studying amorphous materials, which lack long-range crystalline order. tuwien.at

Interactive Data Table: Crystallographic Data for Benzyltriphenylphosphonium Chloride Monohydrate

| Parameter | Value |

| Formula | C₂₅H₂₂P⁺·Cl⁻·H₂O |

| Molecular Weight | 406.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7368 (8) |

| b (Å) | 19.7474 (17) |

| c (Å) | 11.4170 (9) |

| β (°) | 109.728 (9) |

| Volume (ų) | 2066.4 (3) |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is used to probe the vibrational modes of molecules. These techniques are excellent for identifying characteristic functional groups present in dibenzylphosphinous chloride and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of dibenzylphosphinous chloride would exhibit absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (from the -CH₂- groups): Around 2850-2960 cm⁻¹

C=C stretching (aromatic ring): In the 1450-1600 cm⁻¹ region

P-Cl stretching: This vibration is expected in the lower frequency region, typically around 400-600 cm⁻¹.

P-C stretching: Vibrations involving the phosphorus-carbon bond would also be present.

The IR spectrum of the related diphenylphosphinic chloride is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov For dibenzyltin dichloride, a compound with a similar benzyl-metal-chloride structure, characteristic Sn-C and Sn-Cl stretching vibrations have been identified using IR spectroscopy. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For organophosphorus compounds, Raman spectroscopy is particularly useful for identifying P=S and P=O bonds. acs.orgnih.gov The P-O-C stretching vibrations in organophosphorus compounds typically appear in the 920–1088 cm⁻¹ range. nih.gov FT-Raman spectroscopy has been successfully used for the quantitative analysis of organophosphorus pesticide formulations. irdg.org

Interactive Data Table: Characteristic Vibrational Frequencies for Organophosphorus Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O | Stretching | 1140 - 1320 | Raman nih.gov |

| P=S | Stretching | 535 - 750 | Raman nih.gov |

| P-O-C | Stretching | 920 - 1088 | Raman nih.gov |

| P⁺-C (in HCP-PPh₃Br) | Stretching | 1436, 1107 | IR researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. bruker.com Therefore, EPR is not directly applicable to the diamagnetic dibenzylphosphinous chloride itself. However, it is an indispensable tool for studying paramagnetic derivatives or reaction intermediates that may be formed. acs.org

For instance, if dibenzylphosphinous chloride were to undergo a reaction that generates a phosphorus-centered radical, EPR spectroscopy would be the primary method for its detection and characterization. acs.org The interaction of the unpaired electron with the ³¹P nucleus (I = 1/2) would lead to a characteristic hyperfine splitting in the EPR spectrum, providing direct evidence for the presence of the phosphorus radical.

The study of radical scavenging reactions of C₇₀ with diphenylphosphine (B32561) oxide radicals using time-resolved and pulsed EPR methods demonstrates the power of this technique in identifying and characterizing adduct radicals with clear hyperfine structures due to the phosphorus atom. acs.org EPR is also a valuable method for detecting and quantifying reactive oxygen species (ROS) in biological systems through the use of spin traps like DMPO. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF)

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific element in a sample. tuwien.at By tuning the X-ray energy around the absorption edge of phosphorus (P K-edge or L-edge), one can obtain a X-ray Absorption Near Edge Structure (XANES) spectrum.

The position and features of the absorption edge in a P K-edge XANES spectrum are sensitive to the oxidation state and coordination environment of the phosphorus atom. escholarship.orgacs.org This makes XAS a valuable tool for characterizing the phosphorus center in dibenzylphosphinous chloride and its various derivatives, including those that may be amorphous or in complex mixtures. tuwien.atescholarship.orgacs.orgnih.gov Unsupervised machine learning techniques applied to XANES and valence-to-core X-ray emission spectra (VtC-XES) have shown sensitivity to coordination, oxidation, aromaticity, and ligand identity in organophosphorus compounds. researchgate.netnih.gov

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.com It can be used to confirm the presence and quantify the amount of phosphorus and chlorine in samples of dibenzylphosphinous chloride and its derivatives. researchgate.netepa.gov When coupled with a scanning electron microscope (micro-XRF), it can provide elemental maps, showing the spatial distribution of these elements on a surface. tuwien.at

Scanning and Transmission Electron Microscopy (SEM, TEM) with Spectroscopic Capabilities (e.g., EDS, CL-SEM)

Scanning Electron Microscopy (SEM): SEM is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and morphology of solid samples of dibenzylphosphinous chloride and its derivatives. When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for elemental analysis. researchgate.netnih.govworldscientificnews.comresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS): EDS analysis, performed in conjunction with SEM, can identify the elemental composition of a sample at a microscopic level. oup.com For a sample of dibenzylphosphinous chloride, EDS would be expected to show peaks corresponding to carbon, phosphorus, and chlorine, confirming the presence of these elements and providing their relative abundance on the sample's surface. This technique is particularly useful for analyzing the composition of coatings or particles containing phosphorus compounds. worldscientificnews.com

Transmission Electron Microscopy (TEM): TEM is used to view thin specimens through which electrons can pass, generating a much higher resolution image than SEM. It can reveal details about the internal structure, crystallinity, and morphology of materials derived from dibenzylphosphinous chloride, such as nanoparticles or thin films.

Cathodoluminescence-SEM (CL-SEM): While not broadly applicable to all derivatives, if dibenzylphosphinous chloride is used to synthesize luminescent materials, CL-SEM could be employed. This technique measures the light emitted from a sample when struck by the electron beam in an SEM, providing information about the material's optical and electronic properties.

Synchrotron-based Techniques (e.g., GIWAXS)

Synchrotron-based X-ray techniques offer unparalleled capabilities for the detailed structural characterization of materials at the molecular and nanoscale levels. The high brilliance, collimation, and tunability of synchrotron radiation enable advanced diffraction and scattering methods that are particularly well-suited for analyzing the crystalline structure, orientation, and morphology of thin films and interfaces of organophosphorus compounds like dibenzylphosphinous chloride and its derivatives. nih.govresearchgate.net Among these techniques, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an exceptionally powerful tool. nih.gov

GIWAXS is a surface-sensitive diffraction technique that provides information about the crystal structure and orientation of molecules within thin films. nih.govirb.hr In a typical GIWAXS experiment, a highly collimated X-ray beam from a synchrotron source impinges on the sample surface at a very shallow angle (the grazing incidence angle), often close to the critical angle of the material. irb.hrresearchgate.net This geometry enhances the signal from the thin film while minimizing the background scattering from the substrate. researchgate.net The scattered X-rays are then collected by a two-dimensional detector, producing a diffraction pattern that contains detailed information about the atomic arrangement within the crystalline domains of the film. nih.govirb.hr

The analysis of GIWAXS patterns can reveal key structural parameters of dibenzylphosphinous chloride derivatives, such as the lattice parameters of the unit cell, the orientation of crystalline domains with respect to the substrate, and the degree of crystallinity. researchgate.net For instance, the positions of the diffraction peaks in the GIWAXS pattern are related to the d-spacings of the crystal lattice planes, while the distribution of scattering intensity in different directions (azimuthal angle) provides information about the preferred orientation of the crystallites. researchgate.net

The high flux of synchrotron radiation also allows for in-situ and real-time GIWAXS studies, enabling the investigation of dynamic processes such as film formation, crystallization, and phase transitions as they occur. nih.govresearchgate.net This capability is invaluable for understanding and optimizing the processing conditions of thin films of dibenzylphosphinous chloride derivatives for various applications.

Detailed Research Findings from GIWAXS Analysis

While specific GIWAXS data for dibenzylphosphinous chloride is not extensively published, we can infer the type of detailed information that can be obtained by examining studies on analogous organophosphorus compounds and other molecular thin films. mdpi.comnih.gov Research on similar systems has demonstrated the ability of GIWAXS to:

Determine Crystal Packing and Orientation: By analyzing the positions and intensities of the diffraction peaks in both the in-plane and out-of-plane directions, the precise arrangement of the molecules in the crystal lattice and their orientation relative to the substrate surface can be determined.

Quantify Crystallinity and Coherence Length: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (coherence length). This allows for a quantitative assessment of the degree of crystallinity and the size of the ordered regions within the film.

Probe Interfacial Structures: GIWAXS can be used to study the structure of the material at the interface with the substrate or with other layers in a multilayer device, providing insights into interfacial ordering and potential epitaxial relationships. nih.gov

The following interactive table summarizes the type of structural parameters that can be extracted from a hypothetical GIWAXS analysis of a thin film of a dibenzylphosphinous chloride derivative.

| Parameter | Description | Typical Value Range |

| Lattice Parameters (a, b, c, α, β, γ) | Dimensions and angles of the crystal unit cell. | Ångstroms (Å) and degrees (°) |

| Dominant Diffraction Peaks (qxy, qz) | Positions of the most intense scattering peaks, indicating preferred crystallographic orientations. | Inverse Ångstroms (Å-1) |

| Crystallite Size (Coherence Length) | Average size of the ordered crystalline domains. | Nanometers (nm) |

| Degree of Orientation (Herman's Orientation Function) | A quantitative measure of the alignment of the crystallites with respect to a reference direction. | 0 (random) to 1 (perfectly aligned) |

| d-spacing | The distance between parallel planes of atoms in the crystal. | Ångstroms (Å) |

Theoretical and Computational Investigations of Dibenzylphosphinous Chloride Systems

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a common approach for analyzing the distribution of electrons within a molecule, which governs its chemical properties and bonding.

For dibenzylphosphinous chloride, a DFT analysis would typically calculate and analyze:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov For instance, studies on phosphine-protected gold clusters have used DFT to analyze HOMO and LUMO distributions to understand bonding characteristics. researchgate.net

Electron Density and Charge Distribution: DFT can map the electron density to reveal how charge is distributed across the molecule. This would identify the partial positive and negative charges on the phosphorus, chlorine, and benzyl (B1604629) group atoms, highlighting the polar nature of the P-Cl bond.

Bonding Analysis: The nature of the bonds, particularly the phosphorus-chlorine and phosphorus-carbon bonds, can be analyzed. Computational analyses have been instrumental in understanding the P-O bond in phosphine (B1218219) oxides, moving away from older theories involving d-orbitals to models based on molecular orbital theory. wikipedia.org

Despite the power of this method, specific DFT studies detailing the electronic structure and providing data on bond orders, atomic charges, or molecular orbital energies for dibenzylphosphinous chloride are not available in the surveyed scientific literature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is frequently used to model the step-by-step pathways of chemical reactions, identifying transition states and intermediates to understand how a reaction proceeds and what factors control its outcome.

For dibenzylphosphinous chloride, this could involve:

Nucleophilic Substitution at Phosphorus: Modeling the reaction with nucleophiles (e.g., alcohols, amines) would clarify the mechanism, such as whether it proceeds via an associative (forming a five-coordinate intermediate) or dissociative pathway. Studies on the stereochemistry of reactions involving other phosphinous chlorides have suggested mechanisms that proceed through such intermediates. rsc.org

Oxidation Reactions: The mechanism of oxidation, for example, the conversion to dibenzylphosphinic chloride, could be explored, including the energy barriers involved.

Transition State Analysis: By calculating the energy of transition states, researchers can predict reaction rates and understand selectivity. For related compounds, transition state theory has been used to elucidate dechlorination pathways.

A search for computational studies on the reaction mechanisms of dibenzylphosphinous chloride did not yield specific results. While research on other halophosphines exists nih.gov, dedicated mechanistic studies on this particular compound are absent.

Prediction of Spectroscopic Parameters

Theoretical calculations are essential for interpreting experimental spectra (e.g., NMR, IR, Raman, UV-Vis) by predicting the spectral features of a molecule.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (e.g., ³¹P, ¹³C, ¹H) and coupling constants. For dibenzylphosphinous chloride, predicting the ³¹P NMR chemical shift would be particularly valuable for its characterization.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to help assign the peaks observed in experimental IR and Raman spectra. This allows for a detailed understanding of the molecule's vibrational modes, such as the P-Cl stretching frequency. Studies on other molecules, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have shown good agreement between theoretical and experimental vibrational spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, relating them to specific molecular orbital transitions.

No dedicated studies predicting the spectroscopic parameters of dibenzylphosphinous chloride could be located in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and dynamics.

For dibenzylphosphinous chloride, MD simulations could reveal:

Conformational Landscape: The benzyl groups can rotate around the P-C bonds. MD simulations would explore the accessible conformations and their relative energies, identifying the most stable spatial arrangement of the molecule.

Solvent Effects: By including solvent molecules in the simulation, one can study how the solvent influences the conformation and reactivity of the compound.

Reaction Dynamics: MD can provide a dynamic picture of how reactants approach each other and how the system evolves along a reaction coordinate.

Specific MD simulation studies focused on the conformational analysis or reactivity of dibenzylphosphinous chloride are not present in the available literature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physical properties (QSPR). These models rely on calculated molecular descriptors.

For a family of related phosphinous chlorides, a QSAR/QSPR study could:

Predict Reactivity: By correlating calculated descriptors (e.g., electronic properties like atomic charges, steric properties) with experimentally observed reaction rates, a predictive model could be built.

Predict Physicochemical Properties: Properties like lipophilicity (logP) or boiling point could be predicted. For example, DFT has been used to calculate the lipophilicity of organophosphate pesticides, which is a QSPR application. researchgate.net

No QSAR or QSPR studies specifically involving dibenzylphosphinous chloride were found during the literature review.

Multi-scale Modeling Approaches (e.g., QM/MM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for a chemically active region with the efficiency of molecular mechanics for the larger environment (e.g., a protein or solvent). researchgate.net

This approach would be most relevant if dibenzylphosphinous chloride were studied in a complex environment, such as:

Enzymatic Reactions: If dibenzylphosphinous chloride were a substrate or inhibitor of an enzyme, a QM/MM model would treat the compound and the enzyme's active site with QM, while the rest of the protein is treated with MM.

Reactions in Solution: To accurately model a reaction in a specific solvent, the solute and a few key solvent molecules could be the QM region, embedded in a larger MM solvent box.

Given the lack of basic computational research on isolated dibenzylphosphinous chloride, it is unsurprising that more advanced QM/MM modeling studies involving this compound were not found.

Historical Perspectives and Future Research Directions in Dibenzylphosphinous Chloride Chemistry

Evolution of Phosphinous Chloride Chemistry and its Impact

The journey of organophosphorus chemistry began in the early 19th century, with the synthesis of the first organophosphate compounds. researchgate.net However, the development of phosphinous chlorides as a distinct class of reagents gained momentum much later, as a part of the broader expansion of organophosphorus chemistry. Initially, the focus was on more reactive and broadly applicable compounds like phosphorus trichloride (B1173362) and phosphoryl chloride. wikipedia.orgchemistryworld.com

The synthesis of various organophosphorus compounds has historically relied on phosphorus trichloride (PCl₃) as a key intermediate. ontosight.ai This foundational compound serves as a precursor for a vast array of organophosphorus derivatives through reactions with nucleophiles like alcohols, phenols, and Grignard reagents. The development of synthetic routes to dialkyl- and diarylphosphinous chlorides, such as dibenzylphosphinous chloride, was a logical progression, enabling the introduction of two organic substituents onto the phosphorus atom. This allowed for finer control over the steric and electronic properties of the resulting phosphine-based ligands and other downstream products.

The impact of phosphinous chloride chemistry has been most profound in the field of coordination chemistry and catalysis. The ability to synthesize a diverse range of phosphine (B1218219) ligands, which are crucial for tuning the properties of metal catalysts, is a direct outcome of the developments in this area. These ligands play a critical role in numerous industrial processes, including hydroformylation, hydrogenation, and cross-coupling reactions. While specific historical accounts detailing the first synthesis and early applications of dibenzylphosphinous chloride are scarce in readily available literature, its evolution is intrinsically linked to the broader advancements in the synthesis of custom-designed phosphine ligands.

Current Research Frontiers and Challenges

The contemporary research landscape in phosphinous chloride chemistry is largely driven by the pursuit of greater efficiency, selectivity, and sustainability in chemical synthesis. researchgate.net For compounds like dibenzylphosphinous chloride, current research is likely focused on its application as a precursor to specialized ligands for catalysis and in the synthesis of novel organophosphorus materials.

One of the primary challenges in working with phosphinous chlorides, including the dibenzyl derivative, is their reactivity and sensitivity to moisture and air. The P-Cl bond is susceptible to hydrolysis, which necessitates the use of stringent anhydrous and anaerobic reaction conditions, adding complexity and cost to synthetic procedures.

Furthermore, the synthesis of phosphinous chlorides often involves hazardous reagents and produces stoichiometric amounts of byproducts, posing environmental concerns. rsc.org A significant frontier in this field is the development of "green" and atom-economical synthetic methods that minimize waste and avoid the use of toxic chemicals. researchgate.netrsc.org This includes exploring catalytic routes to phosphinous chlorides and investigating alternative, more benign phosphorus sources.

Another area of active research is the exploration of the unique reactivity of the P-Cl bond for the development of novel chemical transformations. This includes its use in the synthesis of low-coordinate phosphorus compounds and phosphorus-containing polymers. pku.edu.cn

Table 1: General Challenges in Phosphinous Chloride Chemistry

| Challenge | Description |

| Air and Moisture Sensitivity | The P-Cl bond is highly reactive towards water and oxygen, requiring inert atmosphere techniques for handling and synthesis. |

| Hazardous Reagents | Traditional syntheses often employ corrosive and toxic reagents like phosphorus trichloride and thionyl chloride. |

| Stoichiometric Byproducts | Many synthetic routes generate significant amounts of waste salts and other byproducts, impacting process sustainability. |

| Limited Commercial Availability | Many specialized phosphinous chlorides, including potentially dibenzylphosphinous chloride, are not readily available commercially, requiring in-house synthesis. |

Prospective Applications in Advanced Materials and Sustainable Chemistry

The future of dibenzylphosphinous chloride chemistry is intertwined with the development of advanced functional materials and the push towards more sustainable chemical practices.

In the realm of advanced materials , dibenzylphosphinous chloride can serve as a key building block for:

Flame Retardants: Organophosphorus compounds are well-established as effective flame retardants. Dibenzylphosphinous chloride could be a precursor to novel, halogen-free flame retardants for polymers, offering improved fire safety with potentially lower environmental impact.

Phosphine-Containing Polymers: Incorporation of phosphine moieties into polymer backbones can impart unique properties, such as metal-binding capabilities for sensing or catalysis, and redox activity. Dibenzylphosphinous chloride could be used to synthesize monomers for such functional polymers.

Luminescent Materials: Certain organophosphorus compounds exhibit interesting photophysical properties. Research into phosphine-based materials for applications in organic light-emitting diodes (OLEDs) and sensors is an active area, and dibenzylphosphinous chloride could provide access to new molecular scaffolds.

From the perspective of sustainable chemistry , the applications of dibenzylphosphinous chloride and its derivatives are particularly promising in:

Homogeneous Catalysis: As a precursor to dibenzylphosphine (B13814447) ligands, this compound can contribute to the development of highly efficient and selective catalysts for a variety of organic transformations. rsc.org The steric and electronic properties of the benzyl (B1604629) groups can be fine-tuned to optimize catalyst performance, leading to more atom-economical and resource-efficient chemical processes.

Green Solvents and Reagents: While not a direct application of the chloride itself, the development of more sustainable routes to and from phosphinous chlorides is a key aspect of green chemistry. Research into catalytic methods for their synthesis and their use in catalytic amounts for transformations like the Appel reaction are steps in this direction. nih.gov

Recyclable Catalysts: By incorporating phosphine ligands derived from dibenzylphosphinous chloride into larger, more soluble supports or immobilizing them on solid phases, it may be possible to develop recyclable catalyst systems, further enhancing the sustainability of catalytic processes.

Table 2: Prospective Application Areas for Dibenzylphosphinous Chloride Derivatives

| Application Area | Specific Use | Potential Impact |

| Advanced Materials | Synthesis of halogen-free flame retardants | Improved fire safety of materials with reduced environmental concerns. |

| Precursor to phosphine-containing polymers | Development of smart materials for sensing, catalysis, and electronics. | |

| Building block for luminescent compounds | Creation of novel materials for OLEDs and other optoelectronic devices. | |

| Sustainable Chemistry | Precursor to specialized phosphine ligands for catalysis | More efficient and selective chemical manufacturing processes. |

| Enabling the development of greener synthetic methodologies | Reduction of waste and hazardous substance use in chemical synthesis. | |

| Component of recyclable catalyst systems | Improved economic and environmental footprint of catalytic reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.